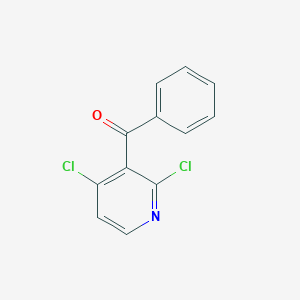

(2,4-Dichloropyridin-3-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

(2,4-dichloropyridin-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-9-6-7-15-12(14)10(9)11(16)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMUPWBBSLEKBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567609 | |

| Record name | (2,4-Dichloropyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134031-25-7 | |

| Record name | (2,4-Dichloro-3-pyridinyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134031-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichloropyridin-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (2,4-Dichloropyridin-3-yl)(phenyl)methanone

Abstract

(2,4-Dichloropyridin-3-yl)(phenyl)methanone is a key heterocyclic ketone scaffold with significant potential as a versatile intermediate in the development of novel pharmaceutical and agrochemical agents. Its synthesis, however, presents challenges due to the electronically-deficient nature of the dichloropyridine ring. This in-depth guide provides a scientifically-grounded pathway for the synthesis of this target molecule. We will explore the underlying chemical principles, detail a robust experimental protocol based on a directed ortho-metalation strategy, and discuss the critical parameters for successful execution. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Strategic Overview

The synthesis of functionalized pyridyl ketones is a cornerstone of medicinal chemistry. The target molecule, this compound, features a benzoyl group at the C3 position of a 2,4-dichloropyridine ring. The two chlorine atoms serve as handles for further functionalization, for instance, through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, making this compound a valuable building block.

A direct electrophilic aromatic substitution, such as a classical Friedel-Crafts acylation, on the 2,4-dichloropyridine ring is highly challenging. The pyridine nitrogen and the two electron-withdrawing chlorine atoms significantly deactivate the ring towards electrophilic attack. Moreover, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction would likely coordinate with the pyridine nitrogen, further deactivating the ring and potentially leading to undesired side reactions.[1]

Therefore, a more strategic and reliable approach is required. This guide focuses on a directed ortho-metalation (DoM) strategy. This pathway involves the deprotonation of the C3 position of 2,4-dichloropyridine using a strong base, followed by quenching the resulting organometallic intermediate with a suitable benzoylating agent. This approach circumvents the issues associated with Friedel-Crafts acylation and offers superior regioselectivity and efficiency.

Proposed Synthesis Pathway: Directed Ortho-Metalation

The most viable route to this compound is a two-step sequence involving the metalation of 2,4-dichloropyridine followed by acylation.

Reaction Scheme

Caption: Figure 1: Proposed synthesis pathway via directed ortho-metalation.

Mechanistic Considerations

-

Deprotonation (Metalation): The synthesis begins with the deprotonation of 2,4-dichloropyridine. The chlorine atom at the C2 position acts as a directed metalation group (DMG), guiding the strong base, Lithium diisopropylamide (LDA), to selectively abstract the proton at the adjacent C3 position. This is a well-established principle in heterocyclic chemistry. The reaction is performed at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the highly reactive lithiated intermediate.

-

Acylation: The in situ generated 3-lithio-2,4-dichloropyridine is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of benzoyl chloride. This nucleophilic acyl substitution reaction forms the desired ketone product. The reaction is initiated at low temperature and then allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory-specific conditions and equipment.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2,4-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 5.00 g | 33.8 | 1.0 |

| Diisopropylamine | C₆H₁₅N | 101.19 | 5.1 mL | 37.2 | 1.1 |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 14.9 mL | 37.2 | 1.1 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 4.3 mL | 37.2 | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - | - |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 100 mL | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - |

| Brine | NaCl | 58.44 | As needed | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Step-by-Step Procedure

Caution: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. All glassware must be flame-dried under vacuum and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

-

Preparation of LDA: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL) and diisopropylamine (5.1 mL, 37.2 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (14.9 mL of a 2.5 M solution in hexanes, 37.2 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting colorless solution at -78 °C for 30 minutes.

-

Metalation of 2,4-Dichloropyridine: In a separate flame-dried 250 mL flask, dissolve 2,4-dichloropyridine (5.00 g, 33.8 mmol) in anhydrous THF (100 mL). Cool this solution to -78 °C. Transfer the freshly prepared LDA solution to the 2,4-dichloropyridine solution via cannula, again maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour. A color change to a deep red or brown is typically observed, indicating the formation of the lithiated species.

-

Acylation: To the reaction mixture at -78 °C, add benzoyl chloride (4.3 mL, 37.2 mmol) dropwise. A noticeable color change or precipitation may occur.

-

Reaction Quench and Work-up: After the addition of benzoyl chloride, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product will likely be a solid or a viscous oil. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization and Validation

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the phenyl group protons and the two protons on the dichloropyridine ring.

-

¹³C NMR: The carbon NMR will confirm the presence of all unique carbon atoms, including the carbonyl carbon (typically δ > 190 ppm).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₇Cl₂NO, MW: 252.10 g/mol ). The isotopic pattern for two chlorine atoms should be observable.

-

Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

-

n-Butyllithium: Pyrophoric and reacts violently with water. Handle only under an inert atmosphere.

-

LDA: Corrosive and moisture-sensitive.

-

Benzoyl Chloride: Lachrymator and corrosive. Handle in a well-ventilated fume hood.

-

2,4-Dichloropyridine: Toxic and an irritant. Avoid inhalation and skin contact.

-

Solvents: THF and hexanes are highly flammable.

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Workflow Visualization

Caption: Figure 2: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is best achieved through a directed ortho-metalation strategy, which offers high regioselectivity and avoids the limitations of a direct Friedel-Crafts acylation on an electron-deficient pyridine ring. The detailed protocol provided in this guide, along with the mechanistic insights and safety considerations, serves as a comprehensive resource for researchers and chemists. Successful execution of this synthesis provides access to a valuable chemical intermediate poised for further elaboration in discovery programs.

References

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Zaragoza, F. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

Spectroscopic Characterization of (2,4-Dichloropyridin-3-yl)(phenyl)methanone: A Technical Guide

Introduction

(2,4-Dichloropyridin-3-yl)(phenyl)methanone, a halogenated pyridinyl ketone, represents a class of compounds with significant interest in medicinal chemistry and materials science. The precise substitution pattern on both the pyridine and phenyl rings gives rise to unique electronic and steric properties that can influence biological activity and material characteristics. Unambiguous structural confirmation and purity assessment are paramount for any research and development endeavor involving such molecules. This technical guide provides a comprehensive overview of the spectroscopic methodologies for the definitive characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying rationale for experimental choices and data interpretation.

The molecular structure of the target compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex splitting patterns. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data and Interpretation:

Based on the structure, we can predict the following signals. These predictions are informed by data from structurally similar compounds, such as (2,4-Dichlorophenyl)(phenyl)methanone.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 | d | 1H | Pyridine H-6 | The proton at position 6 is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing a significant downfield shift. It will appear as a doublet due to coupling with the proton at position 5. |

| ~ 7.8-8.0 | m | 2H | Phenyl H-2', H-6' | These protons are ortho to the carbonyl group, which is electron-withdrawing, leading to a downfield shift. They will likely appear as a multiplet. |

| ~ 7.6-7.7 | m | 1H | Phenyl H-4' | The para proton of the phenyl ring will be in this region, likely appearing as a multiplet. |

| ~ 7.4-7.5 | m | 2H | Phenyl H-3', H-5' | The meta protons of the phenyl ring are expected in this region as a multiplet. |

| ~ 7.3 | d | 1H | Pyridine H-5 | This proton is coupled to the H-6 proton and will appear as a doublet. |

Causality in Experimental Choices: The use of a high-field NMR spectrometer is to ensure that the multiplets of the phenyl and pyridinyl protons are as well-resolved as possible, allowing for accurate determination of coupling constants. CDCl₃ is chosen for its excellent solubilizing properties for such aromatic ketones.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A standard pulse sequence with a sufficient number of scans is required due to the lower natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the aromatic region of this molecule.

Predicted ¹³C NMR Spectral Data and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 194 | C=O | The carbonyl carbon is highly deshielded and appears significantly downfield. |

| ~ 150-155 | Pyridine C-2, C-4 | The carbons bearing chlorine atoms will be downfield, with their exact shifts influenced by the combined electronic effects of the chlorine and the nitrogen atom. |

| ~ 130-140 | Phenyl C-1' | The ipso-carbon of the phenyl ring attached to the carbonyl group. |

| ~ 125-135 | Phenyl C-2', C-3', C-4', C-5', C-6' | The remaining five carbons of the phenyl ring. |

| ~ 120-150 | Pyridine C-3, C-5, C-6 | The remaining carbons of the pyridine ring. |

Self-Validation: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. In this case, we expect to see 12 distinct signals in the aromatic and carbonyl regions.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, which should readily form a protonated molecule [M+H]⁺.

-

Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

Predicted Mass Spectral Data and Interpretation:

The molecular formula of this compound is C₁₂H₇Cl₂NO. The expected monoisotopic mass is approximately 251.99 g/mol .

Key Features to Observe:

-

Molecular Ion Peak: A prominent peak corresponding to the [M+H]⁺ ion.

-

Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The ratio of the peaks for the species containing ³⁵Cl₂ , ³⁵Cl³⁷Cl, and ³⁷Cl₂ will be approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

Physical and chemical properties of (2,4-Dichloropyridin-3-yl)(phenyl)methanone

An In-Depth Technical Guide to the Physical and Chemical Properties of (2,4-Dichloropyridin-3-yl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a halogenated pyridyl ketone, represents a scaffold of significant interest in medicinal chemistry and drug discovery. The unique electronic and steric properties conferred by the dichlorinated pyridine ring coupled with the benzoyl moiety make it a versatile building block for the synthesis of a diverse range of biologically active molecules. The pyridine nucleus is a well-established pharmacophore, and its substitution with chlorine atoms offers strategic vectors for further functionalization, influencing the compound's reactivity, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, reactivity, and potential applications of this compound, offering a valuable resource for researchers engaged in the exploration of novel therapeutics.

Dichloropyridine derivatives are integral to the development of a variety of therapeutic agents, finding applications in oncology, and in the treatment of inflammatory and infectious diseases.[1] The strategic placement of chlorine atoms on the pyridine ring allows for selective chemical modifications, making these compounds valuable intermediates in the synthesis of complex molecular architectures.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, formulation, and application in synthetic and screening protocols. While comprehensive experimental data for this specific molecule is not widely published, a combination of information from commercial suppliers and predictions based on related structures provides a solid foundation for its characterization.

| Property | Value/Information | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| CAS Number | 134031-25-7 | Chemical Abstracts Service[3] |

| Molecular Formula | C₁₂H₇Cl₂NO | Elemental Analysis |

| Molecular Weight | 252.10 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature. | Based on similar benzophenone and pyridine ketone structures.[1][4] |

| Melting Point | Data not available. | - |

| Boiling Point | Data not available. | - |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; and insoluble in water. | Based on the nonpolar nature of the benzoyl group and the dichloropyridine ring. |

| Storage | Sealed in a dry environment at 2-8°C is recommended for long-term stability. | Supplier Recommendation[5] |

Spectroscopic Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The protons on the dichloropyridine ring will likely appear as a set of coupled doublets or multiplets in the aromatic region, shifted downfield due to the electron-withdrawing effects of the chlorine atoms and the pyridine nitrogen. The phenyl group protons will also resonate in the aromatic region, with their chemical shifts and splitting patterns influenced by the carbonyl group.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon is expected to have a characteristic downfield chemical shift in the range of 180-200 ppm. The carbon atoms of the dichloropyridine ring will show distinct resonances, with those bonded to chlorine atoms exhibiting characteristic shifts. The phenyl ring carbons will also have signals in the aromatic region.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the range of 1650-1680 cm⁻¹. Other characteristic bands will include C-Cl stretching vibrations and C=C and C=N stretching vibrations of the aromatic rings.

Expected Mass Spectrometry (MS) Data

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (252.10 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with (M+2)⁺ and (M+4)⁺ peaks in a ratio of approximately 6:9:3 relative to the M⁺ peak. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily governed by the electrophilic nature of the carbonyl group and the reactivity of the dichloropyridine ring towards nucleophilic aromatic substitution (SNAr).

Reactivity of the Dichloropyridine Ring

The 2,4-dichloropyridine scaffold is known to undergo regioselective nucleophilic aromatic substitution. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at the C4 position, where the negative charge can be delocalized onto the electronegative nitrogen atom of the pyridine ring.[6]

However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, in palladium-catalyzed cross-coupling reactions, the selectivity can sometimes be directed towards the C2 position.[6]

Caption: Regioselectivity in SNAr of 2,4-Dichloropyridine.

Synthesis

A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would likely involve the reaction of 2,4-dichloropyridine with benzoyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich position of the 2,4-dichloropyridine ring. Due to the deactivating effect of the two chlorine atoms and the pyridine nitrogen, the reaction may require forcing conditions. The substitution is anticipated to occur at the C3 position, which is the most activated position for electrophilic attack on the 2,4-dichloropyridine ring.

Caption: Proposed Synthesis via Friedel-Crafts Acylation.

Detailed Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a hypothetical procedure based on established Friedel-Crafts methodology and has not been experimentally validated for this specific transformation. Appropriate safety precautions and small-scale trials are essential.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) under a nitrogen atmosphere.

-

Solvent Addition: Add a suitable anhydrous solvent, such as dichloromethane or 1,2-dichloroethane, to the flask and cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add benzoyl chloride (1.1 equivalents) to the stirred suspension. After the addition is complete, add a solution of 2,4-dichloropyridine (1.0 equivalent) in the same anhydrous solvent dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery

The this compound scaffold serves as a valuable starting point for the synthesis of a wide range of compounds with potential therapeutic applications. The presence of two reactive chlorine atoms allows for differential functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.

The pyridyl ketone moiety is a known pharmacophore in various drug classes. By modifying the phenyl ring or by selectively substituting the chlorine atoms on the pyridine ring, medicinal chemists can fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. Potential therapeutic areas where derivatives of this scaffold could be explored include, but are not limited to, kinase inhibition, anti-inflammatory agents, and antiviral compounds. The dichloropyridine core itself has been incorporated into molecules targeting a variety of biological pathways.[1]

Safety Information

Detailed toxicological data for this compound is not available. However, based on the reactivity of similar chlorinated aromatic and heterocyclic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a chemical entity with significant potential as a building block in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its known and predicted physicochemical properties, a plausible synthetic route, and its potential applications. While some experimental data remains to be fully elucidated in the public domain, the information presented here offers a solid foundation for researchers to safely handle, characterize, and utilize this compound in their research and development endeavors. The versatile reactivity of its dichloropyridine core, combined with the established pharmacological relevance of the pyridyl ketone motif, ensures that this compound will continue to be of interest to the scientific community.

References

-

Sanjay Chemicals (India) Pvt. Ltd. (n.d.). BENZOPHENONE. [Link]

-

National Center for Biotechnology Information. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

Sources

- 1. Pyridine ketone | C6H3NO | CID 23436297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bis(2-pyridyl) ketone | C11H8N2O | CID 88065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]

- 6. websites.umich.edu [websites.umich.edu]

The Strategic Synthesis and Application of (2,4-Dichloropyridin-3-yl)(phenyl)methanone: A Keystone Intermediate in Antiviral Drug Development

Introduction: (2,4-Dichloropyridin-3-yl)(phenyl)methanone, registered under CAS number 134031-25-7, is a pivotal heterocyclic ketone that has garnered significant attention in the pharmaceutical industry.[1][2][3] Its molecular architecture, featuring a dichlorinated pyridine ring linked to a benzoyl group, renders it a versatile building block in medicinal chemistry. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and critical application of this compound, with a particular focus on its role as a key intermediate in the manufacture of the influenza polymerase inhibitor, Pimodivir.

Physicochemical Characteristics

While comprehensive experimental data for this compound is not extensively published, its fundamental properties can be tabulated based on available information and structural analogy.

| Property | Value | Source |

| CAS Number | 134031-25-7 | [1][2][3] |

| Molecular Formula | C₁₂H₇Cl₂NO | [4] |

| Molecular Weight | 252.09 g/mol | [4] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Synthesis and Mechanism

The primary route for the synthesis of this compound is a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of benzene with 2,4-dichloronicotinoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: General scheme for the Friedel-Crafts acylation to synthesize the title compound.

Detailed Synthetic Protocol:

Step 1: Preparation of 2,4-Dichloronicotinoyl Chloride

2,4-Dichloronicotinic acid serves as the precursor to the acyl chloride. The conversion is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Procedure: To a solution of 2,4-dichloronicotinic acid in an inert solvent (e.g., dichloromethane or toluene), a slight excess of thionyl chloride is added, often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated under reflux until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude 2,4-dichloronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas) is charged with anhydrous aluminum chloride and an excess of dry benzene, which serves as both the reactant and the solvent.

-

Addition of Acyl Chloride: The flask is cooled in an ice bath, and a solution of 2,4-dichloronicotinoyl chloride in dry benzene is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C during the addition to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with a dilute solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with brine. The solution is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Spectroscopic Characterization

Although a full experimental dataset for the title compound is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings. The two protons on the pyridine ring will likely appear as doublets, and the five protons on the phenyl ring will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the twelve carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift (around δ 190-200 ppm). The remaining carbon signals will be in the aromatic region, with those attached to chlorine atoms showing characteristic shifts.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. C-Cl stretching vibrations will be observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (252.09 g/mol ), with characteristic isotopic peaks for the two chlorine atoms.

Application in the Synthesis of Pimodivir

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Pimodivir (VX-787), a potent and selective inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit. Pimodivir represents a promising class of antiviral agents that act via a novel mechanism, making it a valuable candidate for combating influenza infections.

The synthesis of Pimodivir involves a multi-step pathway where this compound undergoes a series of transformations to construct the final complex molecular structure of the drug. A simplified representation of its role is depicted below.

Caption: Simplified workflow illustrating the conversion of the title compound to Pimodivir.

The dichloropyridine core of the title compound provides two reactive sites for subsequent chemical modifications. One of the chlorine atoms can be selectively displaced by a nucleophile, initiating the construction of the more complex heterocyclic system of Pimodivir. The benzoyl group may also be modified or retained in the final structure, depending on the specific synthetic route employed.

Conclusion

This compound is a compound of significant strategic importance in the field of medicinal chemistry, primarily due to its indispensable role in the synthesis of the antiviral agent Pimodivir. Its preparation via Friedel-Crafts acylation, while a standard organic transformation, requires careful control of reaction conditions to ensure high yield and purity. The continued interest in developing novel anti-influenza therapies underscores the importance of understanding the chemistry and applications of such key intermediates. Further research to fully characterize this compound and optimize its synthesis will undoubtedly contribute to the more efficient production of life-saving pharmaceuticals.

References

-

(2,6-dichloro-3-pyridinyl)(phenyl)methanone. ChemSynthesis. Available from: [Link]

- WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes. Google Patents.

- CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride. Google Patents.

- CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride. Google Patents.

-

Friedel Crafts Reaction. sathee jee. Available from: [Link]

-

Friedel-Crafts reactions of benzene and methylbenzene. Chemguide. Available from: [Link]

-

International Application Published Under the Patent Cooperation Treaty (PCT). Googleapis. Available from: [Link]

- CN101671298B - Synthesis method of 2-chloronicotinoyl chloride. Google Patents.

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available from: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! YouTube. Available from: [Link]

-

Friedel-Crafts Reaction Guide. Scribd. Available from: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

- EP2813504A1 - 4-Amino-6-(2,6-dichlorophenyl)-2-(phenylamino)-pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, synthesis and uses thereof. Google Patents.

- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

-

(3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone. NIH. Available from: [Link]

-

"Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide". Quick Company. Available from: [Link]

-

Compound {3-[(2,4-dichlorophenoxy)methyl]phenyl}(piperidin-1-yl)methanone. Molport. Available from: [Link]

-

Synthesis of (3-(2-Chloroquinolin-3-yl)Oxiran-2-yl)(Phenyl)Methanone Derivatives and in vitro and in silico Study of Their Various Biological Activities. ResearchGate. Available from: [Link]

-

Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate. Available from: [Link]

Sources

The Biological Versatility of Dichloropyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The dichloropyridine scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical research, serving as a versatile building block for a diverse array of biologically active compounds. The unique electronic properties and substitution patterns conferred by the two chlorine atoms provide a platform for the development of potent and selective modulators of various biological pathways. This in-depth technical guide provides a comprehensive overview of the significant biological activities of dichloropyridine derivatives, with a focus on their anti-inflammatory, anticancer, antimicrobial, and herbicidal properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for assessing their activity, and provide a quantitative analysis of structure-activity relationships. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of these promising compounds.

Introduction: The Dichloropyridine Core - A Gateway to Biological Activity

Pyridine-based compounds are integral to modern pharmacology and agriculture due to their wide spectrum of biological activities.[1] The introduction of chlorine atoms onto the pyridine ring, as seen in dichloropyridines, significantly enhances their chemical reactivity and biological potency.[2] There are six isomers of dichloropyridine, each offering a unique steric and electronic profile for derivatization.[3] This guide will explore the multifaceted biological activities stemming from this core structure, highlighting how strategic modifications can lead to the development of highly specific and effective agents for a range of applications.

Anti-inflammatory Activity: Targeting the P2X7 Receptor

A significant area of investigation for dichloropyridine derivatives has been in the realm of inflammation, particularly as antagonists of the P2X7 receptor. The P2X7 receptor, an ATP-gated ion channel, is a key player in the inflammatory cascade, and its activation triggers the release of pro-inflammatory cytokines, making it a compelling target for therapeutic intervention in inflammatory diseases.[2][4]

Mechanism of Action: Inhibition of the P2X7-NLRP3 Inflammasome Pathway

Dichloropyridine derivatives have been shown to be potent antagonists of the P2X7 receptor.[5] The activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that leads to the activation of the NLRP3 inflammasome. This, in turn, activates caspase-1, which is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β, a potent pro-inflammatory cytokine.[4] By blocking the P2X7 receptor, dichloropyridine derivatives effectively inhibit this entire downstream signaling pathway, leading to a reduction in the release of IL-1β and other inflammatory mediators.[5]

Structure-Activity Relationship (SAR) for P2X7 Antagonism

SAR studies have revealed that the 3,5-dichloro substitution on the pyridine ring is a critical feature for potent P2X7 receptor antagonistic activity.[5] The presence of a hydrazide linker and hydrophobic polycycloalkyl groups at other positions on the molecule can further optimize this activity.[5]

| Compound ID | R Group | IC50 (nM) for EtBr uptake inhibition | Reference |

| 1 | Phenyl | >10000 | [5] |

| 2 | 3,5-Dichlorophenyl | 4.9 | [5] |

| 3 | 3,5-Dichlorophenyl with adamantyl group | 1.3 (for IL-1β release inhibition) | [5] |

Table 1: Representative quantitative data for 3,5-dichloropyridine derivatives as P2X7 receptor antagonists.[5]

Experimental Protocol: Ethidium Bromide (EtBr) Uptake Assay for P2X7 Receptor Activity

This assay measures the formation of the P2X7 receptor pore, which allows the passage of large molecules like ethidium bromide.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor (hP2X7-HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

ATP solution

-

Ethidium bromide (EtBr) solution

-

Test dichloropyridine derivatives

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed hP2X7-HEK293 cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well and incubate overnight at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The following day, wash the cells with PBS. Add 100 µL of PBS containing the desired concentration of the dichloropyridine derivative to the wells. Incubate for 30 minutes at 37°C.

-

Stimulation and Staining: Add 50 µL of a solution containing ATP (to a final concentration of 1 mM) and EtBr (to a final concentration of 5 µM) to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 520 nm and an emission wavelength of 595 nm using a fluorescence plate reader. Take readings every 2 minutes for 30 minutes.

-

Data Analysis: The rate of EtBr uptake is determined by the increase in fluorescence over time. The inhibitory effect of the dichloropyridine derivatives is calculated as the percentage reduction in the rate of EtBr uptake compared to the control (ATP stimulation without inhibitor).

Anticancer Activity: Inducing Apoptosis through p53 and JNK Pathways

Recent studies have highlighted the potential of dichloropyridine derivatives as anticancer agents. Their mechanism of action often involves the induction of programmed cell death, or apoptosis, in cancer cells through the modulation of key signaling pathways.

Mechanism of Action: Activation of p53 and JNK-mediated Apoptosis

Some novel pyridine-based anticancer compounds have been shown to inhibit the proliferation of human breast and liver cancer cells by inducing G2/M phase arrest and apoptosis.[6] This is achieved through the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway.[6] The activation of p53 can lead to cell cycle arrest and, in cases of severe cellular stress, apoptosis.[1] The JNK pathway, a part of the mitogen-activated protein kinase (MAPK) family, is also activated by stress signals and plays a crucial role in promoting apoptosis.[7]

Structure-Activity Relationship (SAR) for Anticancer Activity

The antiproliferative activity of dichloropyridine derivatives is highly dependent on the nature and position of substituents on the pyridine and other associated rings. For instance, in a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, the presence of bromo and methoxy groups on the aryl substituent significantly enhanced the cytotoxic effects against various cancer cell lines.[7]

| Compound ID | Aryl Substituent | IC50 (µM) vs. HepG2 | IC50 (µM) vs. DU145 | IC50 (µM) vs. MBA-MB-231 | Reference |

| 5a | Phenyl | 15.42 | 12.87 | 18.23 | [7] |

| 5d | 4-Bromophenyl | 1.89 | 2.15 | 1.54 | [7] |

| 5i | 3-Bromo-4-methoxyphenyl | 1.23 | 1.56 | 1.09 | [7] |

Table 2: Cytotoxic activity of selected 2-methoxypyridine-3-carbonitrile derivatives.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the dichloropyridine derivatives. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.[8][9]

Antimicrobial Activity: A Broad Spectrum of Inhibition

Dichloropyridine derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mode of action can vary, but often involves the disruption of essential cellular processes.

Mechanism of Action: Targeting Essential Bacterial Processes

While the precise mechanisms for many dichloropyridine derivatives are still under investigation, some have been shown to target essential bacterial enzymes or cellular structures. For example, some dihydropyridine derivatives, which share the core pyridine ring, are thought to act as potent inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication.[10] Others may disrupt the bacterial cell membrane or interfere with metabolic pathways.[11]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of dichloropyridine derivatives is influenced by the substituents on the pyridine ring. In a study of 2-amino-4-chloropyridine derivatives, the presence of electron-withdrawing groups on an associated phenyl ring was found to enhance antibacterial and antifungal activity.[3]

| Compound ID | Substituent on Phenyl Ring | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Reference |

| 3a | H | 12 | 10 | [3] |

| 3b | 4-Cl | 18 | 16 | [3] |

| 3d | 4-NO2 | 20 | 18 | [3] |

Table 3: Antimicrobial activity of selected 2-amino-4-chloropyridine derivatives.[3]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test dichloropyridine derivatives

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Serial Dilutions: Prepare two-fold serial dilutions of the dichloropyridine derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[12][13]

Herbicidal Activity: Mimicking Plant Hormones

Dichloropyridine derivatives are also important in agriculture as the basis for several herbicides. These compounds often act as synthetic auxins, disrupting normal plant growth processes.

Mechanism of Action: Auxin Mimicry

Certain dichloropyridine-based herbicides mimic the natural plant hormone auxin (indole-3-acetic acid).[14] They bind to auxin receptors, leading to an overstimulation of auxin-responsive genes.[15] This results in uncontrolled and disorganized plant growth, ultimately leading to the death of susceptible broadleaf weeds.[14] The core of this signaling pathway involves the TIR1/AFB family of F-box proteins, which, in the presence of auxin or an auxin mimic, target Aux/IAA transcriptional repressors for degradation by the 26S proteasome. This releases auxin response factors (ARFs) to activate the expression of auxin-responsive genes.[16][17]

Conclusion and Future Perspectives

Dichloropyridine derivatives represent a rich and versatile class of compounds with a remarkable breadth of biological activities. Their utility as anti-inflammatory, anticancer, antimicrobial, and herbicidal agents underscores the power of this chemical scaffold in addressing critical needs in medicine and agriculture. The continued exploration of structure-activity relationships, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of next-generation dichloropyridine-based therapeutics and agrochemicals with enhanced potency, selectivity, and safety profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their pursuit of novel and impactful discoveries in this exciting field.

References

-

Hancock Laboratory. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

MDPI. (2022). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic of the auxin-related signalling pathway. Retrieved from [Link]

-

Frontiers in Plant Science. (2018). Auxin Signaling in Regulation of Plant Translation Reinitiation. Retrieved from [Link]

-

ResearchGate. (n.d.). A schematic of the auxin signaling pathway. Retrieved from [Link]

-

Wikipedia. (2025, November 1). Dichloropyridine. Retrieved from [Link]

-

MDPI. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

-

Olejníková, P., Švorc, Ľ., M_čková, M., & Kráľová, K. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica, 82(2), 221–232. [Link]

-

Lee, H. J., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. Journal of Medicinal Chemistry, 55(10), 4647-4661. [Link]

-

El-Sayed, N. N. E., et al. (2015). Synthesis and biological evaluation of some new pyridine derivatives. Medicinal Chemistry Research, 24(10), 3629–3641. [Link]

-

ResearchGate. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from [Link]

-

ResearchGate. (2016). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

-

Al-Abdullah, E. S., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports, 39(2), 519–524. [Link]

-

Madak, J. T., et al. (2010). Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells. British Journal of Cancer, 102(12), 1746–1752. [Link]

-

ResearchGate. (n.d.). New auxin mimics and herbicides: the molecular mode of action of auxin herbicides. Retrieved from [Link]

-

Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (2016). Iranian Journal of Pharmaceutical Research, 15(4), 807–817. [Link]

-

SciELO. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Retrieved from [Link]

-

Ohio State University Pressbooks. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. Retrieved from [Link]

-

Hassan, M., et al. (2014). Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. Frontiers in Pharmacology, 5, 66. [Link]

-

Journal of Agricultural and Food Chemistry. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. Retrieved from [Link]

-

Advanced Agrilytics. (n.d.). Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. Retrieved from [Link]

-

Mayo Clinic Research. (n.d.). Apoptosis and the Response to Anti-Cancer Drugs. Retrieved from [Link]

-

Ricci, M. S., & Zong, W. X. (2009). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Oncogene, 28(32), 2885–2895. [Link]

-

MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

-

ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]

-

González, J. E., et al. (2022). 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Frontiers in Microbiology, 13, 888883. [Link]

-

MDPI. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

-

MDPI. (2021). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Retrieved from [Link]

-

OpenStax. (n.d.). 10.2 Mechanisms of Antibacterial Drugs. In Allied Health Microbiology. Retrieved from [Link]

Sources

- 1. ibg.kit.edu [ibg.kit.edu]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. atcc.org [atcc.org]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]

- 11. Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans as MDM2-P53 Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. researchgate.net [researchgate.net]

- 14. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Pyridine-Based Kinase Inhibitors

Executive Summary

Protein kinases, as central nodes in cellular signaling networks, have emerged as one of the most critical classes of drug targets, particularly in oncology. Small molecule inhibitors designed to modulate kinase activity have revolutionized the treatment of various cancers and inflammatory diseases. Among the myriad chemical scaffolds employed in kinase inhibitor design, the pyridine ring stands out as a "privileged" structure, forming the core of numerous FDA-approved drugs. This technical guide provides a comprehensive exploration of the mechanism of action of pyridine-based kinase inhibitors. We will dissect their binding modes within the ATP pocket, analyze the structure-activity relationships that govern their potency and selectivity, and detail the essential experimental protocols required to characterize their biochemical and cellular activity. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this vital class of therapeutics.

The Central Role of Protein Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues—primarily serine, threonine, or tyrosine—on substrate proteins.[1] This process, known as phosphorylation, acts as a molecular switch, altering the protein's conformation, activity, and localization. Kinases operate within intricate signaling cascades that govern fundamental cellular processes, including proliferation, differentiation, survival, and metabolism.[2][3]

Given their central role, it is not surprising that aberrant kinase activity, often resulting from genetic mutations or overexpression, is a primary driver of numerous diseases, most notably cancer.[4] The constitutive activation of a kinase can lead to uncontrolled cell growth and survival, hallmarks of malignancy.[3][5] This direct link between dysregulated kinase signaling and disease pathogenesis has made kinases a major focus of therapeutic intervention.

The Pyridine Scaffold: A Privileged Motif in Kinase Inhibitor Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a quintessential example of such a scaffold in the context of kinase inhibition.[6][7][8] Its prevalence in successful kinase inhibitors can be attributed to several key features:

-

Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring is an excellent hydrogen bond acceptor. This property is crucial for anchoring the inhibitor to the "hinge" region of the kinase ATP-binding site, an interaction that mimics the binding of the adenine base of ATP itself.[9][10][11][12]

-

Structural Rigidity and Planarity: The aromatic nature of the pyridine ring provides a rigid scaffold, which can reduce the entropic penalty upon binding and facilitate favorable stacking interactions with aromatic residues in the ATP pocket.

-

Synthetic Tractability: The chemistry of pyridine is well-established, allowing for the facile introduction of various substituents at multiple positions. This enables chemists to systematically optimize potency, selectivity, and pharmacokinetic properties.[7][13]

The 2-aminopyridine moiety, in particular, is a common feature in many kinase inhibitors, playing a direct role in binding to the kinase hinge.[6] Prominent examples of FDA-approved, pyridine-containing kinase inhibitors include Imatinib (Gleevec), Sorafenib (Nexavar), and Gefitinib (Iressa), underscoring the scaffold's therapeutic importance.[14]

Unraveling the Mechanism: How Pyridine-Based Inhibitors Target Kinases

The vast majority of clinically used kinase inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP-binding site located between the N- and C-terminal lobes of the kinase catalytic domain.[9][12] Pyridine-based inhibitors have been successfully designed to target different conformational states of the kinase, primarily classified as Type I and Type II inhibitors.

Type I Inhibition: Competing with ATP in the Active State

Type I inhibitors bind to the active conformation of the kinase, often referred to as the "DFG-in" state, where the conserved Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop points into the ATP-binding site.[15] These inhibitors directly compete with endogenous ATP.[9][15]

The cornerstone of this binding mode for pyridine-based inhibitors is the formation of one or more hydrogen bonds between the pyridine nitrogen and the backbone amide and carbonyl groups of the hinge region.[9][10][16] This interaction is a critical determinant of inhibitor potency.

Case Study: Imatinib (Gleevec)

Imatinib is a paradigm-shifting drug for the treatment of chronic myeloid leukemia (CML), which is characterized by the constitutively active BCR-ABL fusion tyrosine kinase.[4][14][17] Imatinib functions as a Type I inhibitor, binding to the ATP pocket of the ABL kinase domain.[14][17][18] The drug's 2-phenylaminopyrimidine core is essential for its activity; the pyridine nitrogen and the exocyclic amine form crucial hydrogen bonds with the hinge region of ABL, effectively blocking ATP from binding and preventing the phosphorylation of downstream substrates.[19] This inhibition blocks the proliferative signals, leading to the apoptosis of leukemic cells.[20]

Type II Inhibition: Stabilizing the Inactive State

Type II inhibitors represent a more sophisticated mechanism of action. They bind to and stabilize an inactive conformation of the kinase known as the "DFG-out" state.[15][21][22][23] In this conformation, the DFG motif flips, causing the aspartate to point away from the ATP site and the phenylalanine to move into it.[15][24] This flip opens up a new hydrophobic, allosteric pocket adjacent to the ATP-binding site, which is not present in the active DFG-in state.[21][24]

Type II inhibitors typically have two key components: a moiety that engages the hinge region (often containing a pyridine ring) and another part that extends into and occupies this newly formed allosteric pocket.[21] By binding to this inactive state, Type II inhibitors do not simply compete with ATP but actively prevent the kinase from adopting its catalytically competent conformation. This mechanism can lead to higher selectivity, as the allosteric pocket is generally less conserved across the kinome than the ATP-binding site.[15]

Case Study: Sorafenib (Nexavar)

Sorafenib is a multi-kinase inhibitor used to treat renal cell carcinoma and hepatocellular carcinoma.[25] It targets several kinases, including VEGFR2 and RAF kinases.[26][27][28] Sorafenib is a classic Type II inhibitor.[29] One part of the molecule, containing a pyridine ring, forms hydrogen bonds with the hinge region of VEGFR2. The urea linkage and the terminal phenyl ring extend into the allosteric pocket created by the DFG-out conformation.[29] This dual engagement locks the kinase in an inactive state, inhibiting angiogenesis and tumor cell proliferation.[25]

Experimental Validation: A Guide to Characterizing Pyridine-Based Kinase Inhibitors

A rigorous, multi-pronged experimental approach is essential to fully elucidate the mechanism of action of a novel kinase inhibitor. Relying on a single assay can be misleading; therefore, a combination of biochemical, biophysical, and cell-based assays is required for a comprehensive characterization.

Biochemical Assays: Quantifying Inhibitory Potency (IC₅₀)

The first step in characterizing an inhibitor is to determine its potency against the purified target kinase. This is typically done using an in vitro kinase activity assay to measure the half-maximal inhibitory concentration (IC₅₀).[30]

Rationale: Biochemical assays provide a direct measure of an inhibitor's ability to block the catalytic function of its target enzyme in a controlled, cell-free environment.[1] This allows for a clean assessment of potency without the confounding factors of cell permeability, off-target effects, or cellular ATP concentrations.[31] A variety of assay formats are available, including radiometric assays that track the incorporation of ³²P-ATP into a substrate, and non-radioactive methods based on fluorescence or luminescence.[32][33] Luminescence-based assays, such as ADP-Glo™, are widely used in high-throughput screening for their sensitivity and ease of use.[1][34] They quantify kinase activity by measuring the amount of ADP produced, which is converted into a light signal.[34]

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the IC₅₀ value of a pyridine-based inhibitor using a luminescence-based assay that quantifies ADP production.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the pyridine-based inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps to cover a wide concentration range.

-

Kinase Reaction Setup: In a 384-well assay plate, add the following components in order:

-

Assay Buffer.

-

Kinase enzyme (at a pre-optimized concentration).

-

Substrate (a specific peptide or protein substrate for the kinase).

-

Inhibitor from the serial dilution plate (final DMSO concentration should be ≤1%). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate IC₅₀ determination.[30]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) during which the reaction proceeds linearly.

-

ADP Detection: Stop the kinase reaction and initiate the detection reaction by adding the ADP detection reagent (e.g., ADP-Glo™ Reagent). This reagent depletes the remaining ATP.

-

Signal Generation: Add the Kinase Detection Reagent, which contains luciferase and luciferin. The ADP produced by the kinase reaction is converted back to ATP, which fuels a luciferase reaction, generating a luminescent signal proportional to the initial kinase activity.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assays: Assessing On-Target Efficacy

While biochemical assays are crucial for determining potency, they do not predict how an inhibitor will behave in a complex cellular environment.[31] Cellular assays are therefore essential to confirm that the inhibitor can enter the cell, engage its target, and exert the desired biological effect.

Rationale: A compound's activity in a living cell can be influenced by its membrane permeability, efflux by cellular pumps, metabolism, and competition with high intracellular concentrations of ATP (~1-10 mM).[35] Therefore, verifying target engagement and downstream pathway modulation in a cellular context is a critical validation step.[36]

One of the most direct ways to measure target engagement in live cells is with Bioluminescence Resonance Energy Transfer (BRET) assays, such as NanoBRET™.[36][37] These assays measure the binding of a compound to a NanoLuciferase-tagged kinase by monitoring the displacement of a fluorescent tracer.[37] This provides a quantitative measure of target occupancy and apparent cellular affinity.[36]

To confirm that target engagement translates into functional inhibition, one can measure the phosphorylation status of a known downstream substrate of the target kinase. Western blotting is a classic and reliable method for this purpose.

Protocol: Western Blotting for Phospho-protein Levels

This protocol describes how to assess the inhibition of a signaling pathway by measuring the change in phosphorylation of a downstream substrate after treating cells with a pyridine-based inhibitor.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cells known to have an active signaling pathway of interest (e.g., A549 cells for the EGFR pathway). Once adherent, treat the cells with various concentrations of the pyridine-based inhibitor for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme will catalyze a reaction that produces light, which can be captured on X-ray film or with a digital imager.

-

Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total amount of the substrate protein (e.g., anti-total-ERK).

A dose-dependent decrease in the phosphorylated substrate relative to the total substrate indicates successful target inhibition in the cellular context.

Challenges and Future Perspectives

Despite the remarkable success of pyridine-based kinase inhibitors, challenges remain. A primary concern is the development of acquired resistance, often through mutations in the target kinase's ATP-binding pocket that prevent inhibitor binding. Furthermore, achieving high selectivity remains a significant hurdle, as off-target effects can lead to toxicity.

Future efforts in this field are focused on several key areas:

-

Developing Next-Generation Inhibitors: Designing novel pyridine-based compounds that can overcome known resistance mutations.

-

Targeting Allosteric Sites: Moving beyond the ATP pocket to develop highly selective allosteric inhibitors that may feature pyridine scaffolds.

-

Covalent Inhibition: Designing inhibitors that form a permanent covalent bond with a non-catalytic cysteine residue near the active site, which can provide increased potency and duration of action.

-

Computational Design: Leveraging advances in computational chemistry and machine learning to rationally design inhibitors with improved potency and selectivity profiles.

Conclusion

The pyridine scaffold is a cornerstone of modern kinase inhibitor design, providing a versatile and effective framework for engaging the ATP-binding site of kinases. Its ability to form critical hydrogen bonds with the hinge region has been exploited to create both Type I and Type II inhibitors that have transformed the treatment of cancer and other diseases. A deep understanding of their specific binding mechanisms, coupled with a rigorous and multi-faceted experimental approach—from biochemical potency assays to cellular target engagement and pathway analysis—is paramount for the successful development of the next generation of these life-saving therapeutics.

References

-

Zhao, Z., Wu, H., & Wang, L. (2014). Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Journal of Medicinal Chemistry, 57(11), 4720-4729. Retrieved from [Link]

-

Hu, X., et al. (2023). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105. Retrieved from [Link]

-

Porkka, K., & Koskenvesa, P. (2012). Molecular pathways: BCR-ABL. Clinical Cancer Research, 18(4), 955-961. Retrieved from [Link]

-

Bar-Sela, G., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry, 15(18), 6107-6115. Retrieved from [Link]

-

Wikipedia. (n.d.). Imatinib. Retrieved from [Link]

-

Li, Y., et al. (2011). The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib. Acta Pharmacologica Sinica, 32(11), 1421-1428. Retrieved from [Link]

-

O'Brien, S. G., et al. (2003). Imatinib in Chronic Myeloid Leukemia: an Overview. Seminars in Hematology, 40(2 Suppl 2), 1-4. Retrieved from [Link]

-

Deininger, M. W., et al. (2005). Molecular Pathways: BCR-ABL. Clinical Cancer Research, 11(9), 3154-3160. Retrieved from [Link]

-

Zhao, Z., et al. (2016). Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments. Molecules, 21(11), 1467. Retrieved from [Link]

-

ResearchGate. (n.d.). Signaling pathways activated by BCR-ABL. Retrieved from [Link]

-

Ferrara, N., & Kerbel, R. S. (2005). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research, 11(17), 6071-6075. Retrieved from [Link]

-